An In-depth Technical Guide to 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid: Properties, Synthesis, and Application in Peptide Chemistry
An In-depth Technical Guide to 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid: Properties, Synthesis, and Application in Peptide Chemistry
This guide provides a comprehensive technical overview of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, a pivotal building block for researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and discusses the rationale behind key experimental procedures.
Introduction: The Strategic Importance of Pyridylalanine Derivatives
In the landscape of medicinal chemistry and drug discovery, non-canonical amino acids are indispensable tools for modulating the pharmacological profiles of peptides and small molecules. The incorporation of heterocyclic moieties, such as the pyridine ring, can significantly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic properties. 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, commonly known as Boc-2-pyridylalanine, offers a unique combination of a versatile amino acid scaffold with the distinct electronic and steric properties of a pyridine ring.[1]
The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino group, a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS).[2] This guide will explore the synthesis of Boc-2-pyridylalanine, its detailed application in Boc-SPPS, and methods for its characterization, providing a holistic resource for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Boc-2-pyridylalanine is fundamental to its handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | IUPAC |
| Synonyms | Boc-L-2-pyridylalanine, Boc-D-2-pyridylalanine, Boc-2-Pal-OH | [3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| CAS Number | 71239-85-5 (L-isomer), 98266-32-1 (D-isomer) | [5][6] |
| Appearance | White to off-white or beige powder | [5] |
| Melting Point | 140-146 °C (may vary by isomer and purity) | [7] |
| Solubility | Slightly soluble in methanol | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [7] |
Synthesis of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid
The synthesis of Boc-protected pyridylalanines can be achieved through various routes. A common and effective method involves the protection of the corresponding pyridylalanine. While a specific detailed protocol for the 2-pyridyl isomer can be adapted from general procedures for Boc protection of amino acids, it is crucial to control reaction conditions to prevent racemization.[8]
Rationale for Synthetic Strategy
The chosen synthetic pathway aims for high yield and preservation of stereochemical integrity. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for introducing the Boc protecting group onto an amino acid.[9] The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Careful control of pH and temperature is essential to minimize side reactions and racemization.[8]
Representative Synthesis Protocol
This protocol is a representative example adapted from established methods for Boc protection of amino acids.[9]
Materials:
-
L-2-Pyridylalanine (or D-isomer)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-2-pyridylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Adjust the pH of the solution to 9.0-9.5 with 1N NaOH.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the pH at 9.0-9.5 with the addition of 1N NaOH.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract the product into ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-2-pyridylalanine is a valuable building block in Boc-SPPS, a robust method for synthesizing peptides.[2] The following sections detail a standard manual protocol for incorporating this amino acid into a growing peptide chain.
The Rationale of Boc-SPPS
Boc-SPPS relies on a graduated acid lability protection scheme. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[2][10] This strategy allows for the stepwise and controlled assembly of the peptide chain on a solid support.
Detailed Boc-SPPS Protocol
This protocol outlines a single coupling cycle for the incorporation of Boc-2-pyridylalanine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-2-pyridylalanine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Isopropanol (IPA)
Step 1: Resin Swelling
-
Place the peptide-resin in a reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[2]
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Perform a pre-wash by agitating for 5 minutes.[2]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for 15-25 minutes for complete deprotection.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[2]
Step 3: Neutralization
-
Wash the resin with a solution of 5% DIEA in DCM (2 x 5 minutes) to neutralize the N-terminal ammonium salt.[11]
-
Wash the resin with DCM (3x) to remove excess DIEA.
Step 4: Amino Acid Coupling
-
Dissolve Boc-2-pyridylalanine (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate coupling.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test indicates a complete reaction.[2]
Step 5: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[10]
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.
Cleavage Cocktail:
A typical cleavage cocktail consists of HF and a mixture of scavengers to trap reactive carbocations generated during the process, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.[12][13] A common scavenger mixture is anisole.[12]
General Procedure:
-
The N-terminal Boc group is removed as a final deprotection step.[12]
-
The dried peptide-resin is placed in a specialized HF-resistant reaction vessel.
-
The scavenger mixture is added.
-
Anhydrous HF is condensed into the vessel at low temperature (e.g., -5 to 0 °C).
-
The reaction is stirred for 1-2 hours at 0 °C.
-
The HF is carefully removed by evaporation under vacuum.
-
The crude peptide is precipitated with cold diethyl ether, collected, and washed to remove scavengers.[10]
-
The peptide is then dissolved in a suitable aqueous buffer and lyophilized.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of both the Boc-2-pyridylalanine building block and the final synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.5-8.6 (m, 1H): Pyridyl H6
-
δ 7.7-7.8 (m, 1H): Pyridyl H4
-
δ 7.2-7.3 (m, 2H): Pyridyl H3, H5
-
δ 7.0-7.1 (d, 1H): NH
-
δ 4.2-4.3 (m, 1H): α-CH
-
δ 3.1-3.3 (m, 2H): β-CH₂
-
δ 1.3-1.4 (s, 9H): Boc (CH₃)₃
Predicted ¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 173-174: Carboxyl C=O
-
δ 155-156: Boc C=O
-
δ 158-159: Pyridyl C2
-
δ 148-149: Pyridyl C6
-
δ 136-137: Pyridyl C4
-
δ 123-124: Pyridyl C5
-
δ 121-122: Pyridyl C3
-
δ 78-79: Boc quaternary C
-
δ 55-56: α-C
-
δ 38-39: β-C
-
δ 28.0-28.5: Boc CH₃
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-protected amino acids and peptides.[15]
Representative HPLC Method for Purity Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[15]
-
Mobile Phase A: 0.1% TFA in water.[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[15]
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-2-pyridylalanine, the expected [M+H]⁺ ion would be at m/z 267.13.
Safety and Handling
General Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Specific Hazards:
-
Pyridine-containing compounds: Can be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[16]
-
TFA and HF: Are highly corrosive and toxic. Handle with extreme caution in appropriate chemical fume hoods and with specialized PPE.
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do not induce vomiting.
Seek immediate medical attention in case of significant exposure.
Conclusion
2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a strategically important building block in peptide synthesis and drug discovery. Its unique structure, combining the features of an amino acid with a pyridine moiety, allows for the creation of novel peptides with potentially enhanced biological properties. A thorough understanding of its synthesis, physicochemical characteristics, and application in Boc-SPPS, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory. The provided protocols and technical insights aim to empower researchers to confidently incorporate this valuable compound into their synthetic workflows, accelerating the pace of innovation in chemical and pharmaceutical sciences.
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